molecular formula C18H17N3O4 B6529286 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 946305-93-7

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B6529286
CAS RN: 946305-93-7
M. Wt: 339.3 g/mol
InChI Key: AOFJCFKTUDUHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (MPO) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is an organic compound with a wide range of applications in biochemistry, pharmacology, and other fields. MPO has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-oxidant agent.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been used to study the effects of inflammation, cancer, and oxidative stress. It has also been used to study the effects of drugs on the central nervous system and to investigate the role of inflammation in diseases such as Alzheimer’s. In addition, 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been used to study the effects of hormones on the body and the mechanisms of hormone action.

Mechanism of Action

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide acts as an antagonist of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation, cell death, and cancer. By blocking NF-κB, 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can reduce inflammation, inhibit cell death, and inhibit the growth of cancer cells. 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to reduce inflammation, inhibit cell death, and inhibit the growth of cancer cells. It has also been shown to reduce oxidative stress, scavenge free radicals, and protect the body against damage caused by toxins and pollutants. In addition, 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to reduce the levels of hormones in the body, which can have beneficial effects on metabolism and other physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments include its low cost and its ability to be synthesized in a variety of ways. Additionally, 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a stable compound that is not easily degraded, which makes it suitable for long-term studies. The main limitation of using 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its lack of specificity, as it can affect a variety of pathways and processes.

Future Directions

Future research on 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide should focus on its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Additionally, further research should be conducted on the biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, as well as its potential side effects. Additionally, further research should be conducted on the mechanisms of action of 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, as well as its potential interactions with other compounds. Finally, further research should be conducted on the potential uses of 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in drug development and delivery.

Synthesis Methods

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-amino-2-methoxyphenol with 5-methyl-1,3,4-oxadiazol-2-ylbenzene-1-sulfonyl chloride in the presence of pyridine. The reaction is carried out at room temperature and yields a white solid, which is then purified by recrystallization.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-20-21-18(25-12)13-7-9-14(10-8-13)19-17(22)11-24-16-6-4-3-5-15(16)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFJCFKTUDUHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

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